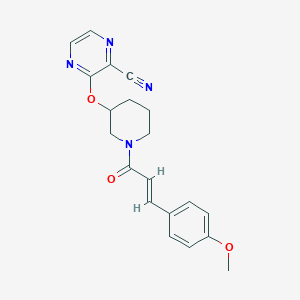

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-26-16-7-4-15(5-8-16)6-9-19(25)24-12-2-3-17(14-24)27-20-18(13-21)22-10-11-23-20/h4-11,17H,2-3,12,14H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRVCMRUYGQMQE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.

Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via a cyclization reaction starting from a linear precursor containing the necessary functional groups.

Coupling Reactions: The methoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated phenyl derivative and a suitable palladium catalyst.

Final Assembly: The final step involves the coupling of the piperidine derivative with the pyrazine ring, typically using an esterification or amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the acrylate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Hydroxylated or carbonylated derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of their activities. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Key Observations :

- Substituent Effects: The target compound’s 4-methoxyphenyl acryloyl group enhances lipophilicity compared to the ethylsulfonyl group in , which is more polar.

- Configuration : The E-configuration in the target compound ensures optimal spatial alignment for interactions with microbial enzymes, a critical feature shared with other chalcone analogs .

Molecular Weight and Solubility

- The target compound’s higher molecular weight (~375) compared to (296.35) suggests reduced aqueous solubility but improved membrane permeability, critical for intracellular targeting. The isoxazole derivative (355.4) balances bulk and polarity, though its bioactivity remains uncharacterized.

Biological Activity

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazine ring, a piperidine moiety, and an acrylamide side chain. Its unique structure suggests multiple potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazine derivatives have shown inhibitory effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in related compounds.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, affecting cell proliferation and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity, potentially improving cellular uptake.

- Ring Modifications : Alterations in the piperidine or pyrazine rings can significantly impact potency and selectivity.

Case Studies

Several studies have explored the biological activity of pyrazine derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, particularly for stereochemical control?

- Methodological Answer : A stepwise approach is advised:

Piperidine functionalization : Introduce the acryloyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, 0°C) to minimize racemization .

Pyrazine coupling : Use Mitsunobu or SNAr reactions to attach the piperidin-3-yl-oxy group to pyrazine-2-carbonitrile, ensuring proper base selection (e.g., NaH or KOtBu) for regioselectivity .

Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) and confirm stereochemistry via NOESY NMR or X-ray crystallography .

- Key Data : Similar pyrazole-carbonitrile syntheses achieved 88% yield using dry-load purification and TLC monitoring .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolve the (E)-configuration of the acryloyl group and piperidine ring conformation (e.g., CCDC deposition codes in ).

- NMR spectroscopy : Look for key signals:

- ¹H NMR : Methoxy protons (~δ 3.8 ppm), pyrazine protons (δ 8.5–9.0 ppm), and acryloyl vinyl protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration) .

- ¹³C NMR : Carbonitrile signal at ~δ 115 ppm and carbonyl carbons (acryloyl, ~δ 167 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonitrile group .

- Light sensitivity : Use amber vials to protect the acryloyl moiety from UV-induced isomerization .

- Hygroscopicity : Include molecular sieves in storage containers, as piperidine derivatives are prone to moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

- Methodological Answer :

Assay standardization : Use a common cell line (e.g., HEK293 or HepG2) and normalize activity to a reference inhibitor (e.g., staurosporine for kinase assays) .

Solvent controls : Test DMSO tolerance (<0.1% v/v) to exclude solvent-induced artifacts .

Meta-analysis : Compare data across studies using the ChEMBL database or PubChem BioAssay to identify trends in IC₅₀ variability .

- Example : Pyrazine-carbonitrile analogs showed ±20% IC₅₀ variability in kinase assays due to ATP concentration differences .

Q. What computational strategies are effective for predicting binding modes with kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with conserved kinase residues (e.g., DFG motif). Validate with MM-GBSA scoring .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess piperidine ring flexibility and hydrogen bonding with catalytic lysine .

- QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to optimize substituent effects on potency .

- Reference : Pyridine-carbonitrile derivatives achieved RMSD <1.5 Å in docking studies against CDK2 .

Q. How can researchers address discrepancies in synthetic yields reported for analogous compounds?

- Methodological Answer :

Reagent purity : Use freshly distilled DIPEA or DBU to minimize side reactions during piperidine acylation .

Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/Proline for Ullmann-type couplings in pyrazine functionalization .

Scale-up adjustments : Reduce reaction concentration (0.1 M → 0.05 M) to improve mixing and heat dissipation .

- Data : Triazenylpyrazole syntheses showed 15% yield improvement with Celite dry-load purification .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across studies for similar pyrazine-carbonitriles?

- Root Cause :

- pH dependence : Solubility peaks at pH 6.5–7.0 due to zwitterionic forms of the piperidine and carbonitrile groups .

- Polymorphism : Crystallize the compound in multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .

- Resolution : Report solubility with buffer composition (e.g., PBS vs. HEPES) and temperature (±0.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.